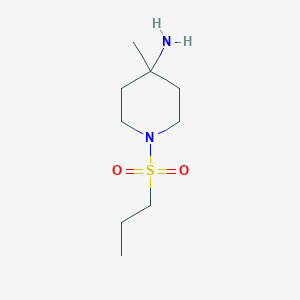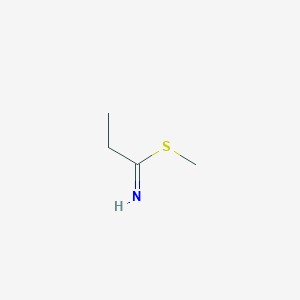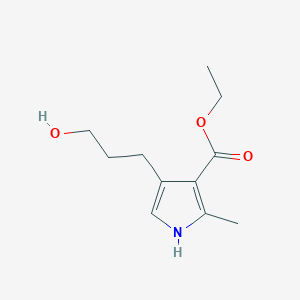![molecular formula C5H13NO5S B12593938 [Bis(2-hydroxyethyl)amino]methanesulfonic acid CAS No. 648909-35-7](/img/structure/B12593938.png)
[Bis(2-hydroxyethyl)amino]methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(2-hydroxyethyl)amino]methanesulfonic acid is a zwitterionic buffer commonly used in biochemical and molecular biology research. It is known for its ability to maintain a stable pH in solutions, particularly in the range of 6.2 to 7.6. This compound is valuable in various scientific applications due to its buffering capacity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]methanesulfonic acid typically involves the reaction of methanesulfonyl chloride with diethanolamine. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The general reaction scheme is as follows:
CH3SO2Cl+HOCH2CH2NHCH2CH2OH→CH3SO2N(CH2CH2OH)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional steps such as filtration, drying, and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(2-hydroxyethyl)amino]methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate compounds.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
[Bis(2-hydroxyethyl)amino]methanesulfonic acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media to provide a stable pH environment for cell growth.
Medicine: Utilized in diagnostic assays and as a component in pharmaceutical formulations.
Industry: Applied in the production of cosmetics and personal care products due to its mildness and stability.
Wirkmechanismus
The buffering action of [Bis(2-hydroxyethyl)amino]methanesulfonic acid is due to its ability to accept and donate protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This mechanism is crucial in biological systems where pH stability is essential for enzymatic activities and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Bis(2-hydroxyethyl)amino]ethanesulfonic acid: Another zwitterionic buffer with similar properties.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Known for its buffering capacity in a similar pH range.
Uniqueness
[Bis(2-hydroxyethyl)amino]methanesulfonic acid is unique due to its specific pH range and stability, making it suitable for a wide range of applications in scientific research and industry. Its ability to maintain pH stability in various conditions sets it apart from other buffers.
Eigenschaften
CAS-Nummer |
648909-35-7 |
|---|---|
Molekularformel |
C5H13NO5S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
[bis(2-hydroxyethyl)amino]methanesulfonic acid |
InChI |
InChI=1S/C5H13NO5S/c7-3-1-6(2-4-8)5-12(9,10)11/h7-8H,1-5H2,(H,9,10,11) |
InChI-Schlüssel |
JDRSLPWHTUIYIT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







propanedinitrile](/img/structure/B12593916.png)


![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)

![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)


